N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
The compound “N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a phenyl ring, a thiadiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring via a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group and the electrophilic character of the thiadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound structurally related to the one , is a potent and selective inhibitor of kidney-type glutaminase (GLS). It is used as a molecular probe to understand the therapeutic potential of GLS inhibition in cancer. Certain analogs of BPTES, which share structural similarities with N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide, have demonstrated efficacy in inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Activity : New derivatives of thiadiazole, similar in structure to the specified compound, have shown potential as antimicrobial agents. These compounds have been synthesized and tested against various bacterial strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as against fungi like Aspergillus niger and Candida albicans (Baviskar et al., 2013).
Cancer Research and Drug Synthesis : Several studies have focused on synthesizing and evaluating derivatives of 1,3,4-thiadiazole, a core structure in the compound , for their anticancer properties. For instance, certain thiazole derivatives have been studied for their efficacy against human lung adenocarcinoma cells, showcasing selective cytotoxicity (Evren et al., 2019).
Computational and Pharmacological Evaluation : In silico studies have been conducted on novel derivatives, including those structurally related to N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide, for evaluating their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are pivotal in drug discovery and development (Faheem, 2018).
Chemical Synthesis and Characterization : Research has also been conducted on the synthesis and characterization of related compounds for their potential use in medicinal chemistry. Studies often involve detailed structural analysis using techniques like NMR and X-ray crystallography, providing insights into the molecular properties of these compounds (Boechat et al., 2011).
Future Directions
properties
IUPAC Name |
N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS2/c1-7(19)16-10-17-18-11(21-10)20-6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLSZURVSFNDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
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